Efrapeptin F

Description

Properties

IUPAC Name |

(2S)-1-acetyl-N-[1-[(2S)-2-[[1-[[1-[[(2S)-1-[[3-[[2-[[1-[[1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-5-ium-1-yl)-4-methylpentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H140N18O16/c1-23-82(22,73(114)86-54(44-49(2)3)48-97-40-31-39-96-38-30-35-62(96)97)93-65(106)56(46-51(6)7)87-63(104)52(8)85-69(110)76(10,11)90-67(108)58-33-26-29-43-100(58)75(116)81(20,21)95-71(112)78(14,15)89-61(103)47-84-60(102)36-37-83-64(105)55(45-50(4)5)88-70(111)77(12,13)94-72(113)79(16,17)91-68(109)59-34-25-28-42-99(59)74(115)80(18,19)92-66(107)57-32-24-27-41-98(57)53(9)101/h49-52,54-59H,23-48H2,1-22H3,(H12-,83,84,85,86,87,88,89,90,91,92,93,94,95,102,103,104,105,106,107,108,109,110,111,112,113,114)/p+1/t52-,54-,55-,56-,57-,58-,59-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOHIZZZBGXUNW-TYMATEDWSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)NC(CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C4CCCCN4C(=O)C(C)(C)NC(=O)C5CCCCN5C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)N[C@@H](CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@@H]4CCCCN4C(=O)C(C)(C)NC(=O)[C@@H]5CCCCN5C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H141N18O16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157011 | |

| Record name | Efrapeptin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131353-66-7 | |

| Record name | Efrapeptin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131353667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efrapeptin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Efrapeptin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrapeptin F is a member of the efrapeptin family, a group of linear non-ribosomal peptides (NRPs) with potent biological activities. These peptides are primarily known as inhibitors of mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme in cellular energy metabolism. This inhibitory action confers upon them a range of promising therapeutic and research applications, including antitumor, antimalarial, and insecticidal properties. This technical guide provides an in-depth exploration of the origin of this compound, from its microbial source to its biosynthesis, supported by experimental protocols and quantitative data.

Microbial Origin and Production

This compound is a secondary metabolite produced by filamentous fungi belonging to the genus Tolypocladium. Several species within this genus have been identified as producers of efrapeptins, with varying profiles of the different analogues.

Producing Organisms

The primary fungal producers of this compound and its related analogues include:

-

Tolypocladium geodes : This species is a notable producer of this compound, often being the major efrapeptin component in its extracts.[1]

-

Tolypocladium niveum (also known as Tolypocladium inflatum or Beauveria nivea): This species also produces a range of efrapeptins.[2][3]

-

Tolypocladium cylindrosporum : Strains of this species have also been shown to produce efrapeptins.

The production of this compound and other efrapeptins can be influenced by the specific fungal strain and the composition of the culture medium.

Directed Biosynthesis

The relative abundance of different efrapeptins can be manipulated by precursor-directed biosynthesis. This compound differs from Efrapeptin D by a single amino acid residue; this compound contains an alanine residue where Efrapeptin D has a glycine. Research has shown that supplementing the culture medium with L-alanine can significantly increase the production of this compound.[1] Conversely, the addition of glycine favors the production of Efrapeptin D.[1] This provides a valuable strategy for enhancing the yield of the desired efrapeptin analogue.

Biosynthesis of this compound

As a non-ribosomal peptide, this compound is synthesized by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). This mode of synthesis allows for the incorporation of non-proteinogenic amino acids and modifications that are not possible in ribosomal protein synthesis. The genome of Tolypocladium inflatum is known to contain numerous putative biosynthetic gene clusters for secondary metabolites, including a significant number of NRPSs.[2][3][4]

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The NRPS responsible for this compound synthesis is organized into modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. Each module typically contains a set of core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

The synthesis of this compound proceeds in an assembly-line fashion, with the growing peptide chain being passed from one module to the next. The process is terminated by a Thioesterase (TE) domain , which releases the final peptide product.

References

- 1. Identification and directed biosynthesis of efrapeptins in the fungusTolypocladium geodes gams (Deuteromycotina: Hyphomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Genome of Tolypocladium inflatum: Evolution, Organization, and Expression of the Cyclosporin Biosynthetic Gene Cluster | PLOS Genetics [journals.plos.org]

- 3. The Genome of Tolypocladium inflatum: Evolution, Organization, and Expression of the Cyclosporin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Efrapeptin F: A Technical Guide to Fungal Production, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrapeptins are a class of linear peptide antibiotics produced by various filamentous fungi. These secondary metabolites are of significant interest to the scientific community due to their potent biological activities, including insecticidal, antifungal, and antitumor properties. Their primary mechanism of action involves the inhibition of mitochondrial F1F0-ATPase (ATP synthase). This technical guide provides an in-depth overview of the fungal species known to produce Efrapeptin F, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

This compound Producing Fungal Species

The predominant producers of efrapeptins belong to the fungal genus Tolypocladium. Several species within this genus have been identified as sources of these bioactive peptides. Notably, Tolypocladium geodes has been recognized as a significant producer of this compound. Other species such as Tolypocladium niveum and Tolypocladium cylindrosporum also produce a range of efrapeptins, though the relative abundance of each type varies between species and even strains.[1]

Data Presentation: Efrapeptin Production

While precise yields of this compound can vary significantly based on the fungal strain and fermentation conditions, the following table summarizes the relative abundance of different efrapeptins produced by key Tolypocladium species. This information is critical for selecting the appropriate fungal source for targeted production of this compound.

| Fungal Species | Major Efrapeptins Produced | Relative Abundance of this compound |

| Tolypocladium geodes | F, G | High |

| Tolypocladium niveum | D, E | Moderate to Low |

| Tolypocladium cylindrosporum | F, G | High |

Experimental Protocols

Fungal Fermentation for Efrapeptin Production (Submerged Culture)

This protocol outlines a general procedure for the submerged fermentation of Tolypocladium geodes to produce this compound. Optimization of media components and fermentation parameters is recommended for maximizing yield.

a. Media Preparation (per liter):

-

Potato Dextrose Broth (PDB): 24 g

-

Yeast Extract: 5 g

-

Adjust pH to 6.5 with 1M HCl or 1M NaOH before autoclaving.

b. Inoculum Preparation:

-

Grow Tolypocladium geodes on a Potato Dextrose Agar (PDA) plate at 25°C for 7-10 days until well-sporulated.

-

Harvest spores by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

-

Adjust the spore suspension to a concentration of approximately 1 x 10^7 spores/mL.

c. Fermentation:

-

Inoculate 100 mL of sterile PDB medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate the flask on a rotary shaker at 150 rpm and 25°C for 14-21 days.

Extraction and Purification of this compound

This protocol describes the extraction and initial purification of efrapeptins from the fungal culture broth.

a. Extraction:

-

After the fermentation period, separate the fungal mycelium from the culture broth by vacuum filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[2][3][4][5]

-

Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The mycelium can also be extracted by homogenization in methanol or ethyl acetate to recover intracellular efrapeptins.

b. Purification (Flash Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a stepwise gradient of methanol in dichloromethane (e.g., 1% to 10% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

Quantification of this compound by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound.

a. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Start with 30% acetonitrile and increase to 100% acetonitrile over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm.[6]

-

Injection Volume: 20 µL.

b. Sample Preparation:

-

Dissolve a known weight of the dried extract or purified fraction in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

c. Quantification:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of F1-ATPase

This compound exerts its biological activity by targeting the F1 subunit of the mitochondrial F1F0-ATPase. It binds within the central cavity of the F1 moiety, preventing the conformational changes necessary for ATP synthesis and hydrolysis. This leads to the disruption of cellular energy metabolism.

Caption: Inhibition of mitochondrial F1-ATPase by this compound.

Biosynthetic Pathway: Non-Ribosomal Peptide Synthetase (NRPS)

Efrapeptins are synthesized by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[7][8] These enzymatic assembly lines activate and link amino acid monomers in a specific sequence to build the peptide chain. An NRPS module is typically responsible for the incorporation of a single amino acid and consists of several domains.

Caption: A simplified module of a Non-Ribosomal Peptide Synthetase (NRPS).

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates a typical workflow for the production, extraction, purification, and analysis of this compound from a fungal source.

Caption: Experimental workflow for this compound production and analysis.

References

- 1. Identification and directed biosynthesis of efrapeptins in the fungusTolypocladium geodes gams (Deuteromycotina: Hyphomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Extraction and characterization of bioactive secondary metabolites from lactic acid bacteria and evaluating their antifungal and antiaflatoxigenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS Based Characterization, Antibacterial, Antifungal and Anti-Oncogenic Activity of Ethyl Acetate Extract of Aspergillus niger Strain AK-6 Isolated from Rhizospheric Soil [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 8. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Efrapeptin F

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of Efrapeptin F, a potent peptide inhibitor of mitochondrial F1F0-ATPase. The document details its amino acid composition, three-dimensional conformation as determined by X-ray crystallography, and the nonribosomal peptide synthetase (NRPS) pathway responsible for its biosynthesis.

Chemical Structure and Composition

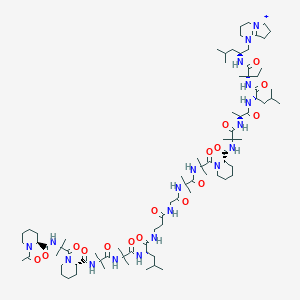

This compound is a linear peptide with the following amino acid sequence:

Ac-Pip-Aib-Pip-Aib-Aib-Leu-βAla-Gly-Aib-Aib-Pip-Aib-Ala-Leu-Iva-Leu-NH-CH(CH₂-CH(CH₃)₂)-CH₂-N-heterocycle

Where:

-

Ac: Acetyl group

-

Pip: Pipecolic acid

-

Aib: α-aminoisobutyric acid

-

Leu: Leucine

-

βAla: β-Alanine

-

Gly: Glycine

-

Ala: Alanine

-

Iva: Isovaline

-

N-heterocycle: A C-terminal 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-5-ium moiety attached to the final leucine residue.

The molecular formula of this compound is C₈₂H₁₄₁N₁₈O₁₆⁺, and its molecular weight is 1635.1 g/mol .[1]

Quantitative Structural Data

The three-dimensional structure of this compound has been determined in a complex with bovine mitochondrial F1-ATPase at a resolution of 3.1 Å through X-ray crystallography (PDB ID: 1EFR).[2] The peptide adopts a conformation with two helical domains connected by a flexible linker.

Table 1: Selected Bond Lengths in this compound (from PDB ID: 1EFR)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C | O | 1.25 |

| C | N | 1.33 |

| CA | C | 1.52 |

| CA | N | 1.46 |

| CB | CA | 1.53 |

Table 2: Selected Bond Angles in this compound (from PDB ID: 1EFR)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O | C | N | 125.0 |

| C | N | CA | 121.7 |

| N | CA | C | 111.2 |

| CA | C | O | 120.4 |

| CA | C | N | 116.5 |

Note: The values presented are representative and may vary slightly for different residues within the peptide chain.

Experimental Protocols

Structure Elucidation by X-ray Crystallography

The following protocol is a summary of the methods used to determine the crystal structure of the this compound-F1-ATPase complex.

1. Crystallization:

- Bovine mitochondrial F1-ATPase was co-crystallized with this compound.

- Crystals were grown using the microdialysis method at a pH of 7.2 and a temperature of 22-24 °C.[2]

- The crystallization solution contained PEG 6000 as a precipitant, Tris-HCl buffer, sodium chloride, and EDTA.[2]

2. Data Collection:

- X-ray diffraction data were collected at a synchrotron source (SRS BEAMLINE PX9.6).[2]

- The data were collected at a temperature of 100 K using an image plate detector.[2]

3. Structure Solution and Refinement:

- The structure was solved by molecular replacement using a previously determined structure of F1-ATPase (PDB ID: 1bmf) as a starting model.[2]

- The model was refined using the TNT software package.[3] The final R-factor was 0.177 and the R-free was 0.225.[2]

Biosynthesis Studies

The biosynthesis of this compound is mediated by a large, multi-modular nonribosomal peptide synthetase (NRPS). The following outlines a general approach for studying this biosynthetic pathway.

1. Fungal Culture and Efrapeptin Extraction:

- Tolypocladium geodes is cultured in a shaken liquid medium.

- Efrapeptins are extracted from the culture using dichloromethane.

- High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the different efrapeptin variants.[4]

2. Directed Biosynthesis:

- To confirm the incorporation of specific amino acid precursors, the culture medium is supplemented with the amino acid of interest (e.g., alanine).

- The relative abundance of the corresponding efrapeptin variant (e.g., this compound) is then analyzed by HPLC to demonstrate directed biosynthesis.[4]

3. Gene Cluster Analysis:

- The genome of the producing organism (Tolypocladium inflatum) is sequenced.

- Bioinformatic tools such as antiSMASH are used to identify the NRPS gene cluster responsible for efrapeptin biosynthesis.

- The organization of the modules and the substrate specificity of the adenylation (A) domains are predicted based on sequence homology.

Visualizations

This compound Biosynthesis Workflow

The following diagram illustrates the general workflow for the nonribosomal peptide synthesis of this compound.

Caption: General workflow of this compound biosynthesis by NRPS.

Experimental Workflow for Structure Elucidation

This diagram outlines the key steps involved in determining the three-dimensional structure of this compound.

Caption: Workflow for X-ray crystallographic structure determination.

References

- 1. Analyzing MMCIF Files using Biopython — Python Data and Scripting for Biochemists and Molecular Biologists [education.molssi.org]

- 2. PDBeCIF: mmCif parser and API — PDBeCIF documentation [pdbeurope.github.io]

- 3. GitHub - rcsb/py-mmcif_demo: Demo using mmcif parser to parse PDBx/mmCIF-format files in the Protein Data Bank [github.com]

- 4. Parsing mmCIF files using Biopython - Bioinformatics with Python Cookbook [Book] [oreilly.com]

Efrapeptin F: A Technical Guide to its Mechanism of ATP Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrapeptin F, a member of the efrapeptin family of lipophilic peptide antibiotics produced by fungi of the genus Tolypocladium, is a potent and specific inhibitor of F1F0-ATP synthase (also known as Complex V). This enzyme is central to cellular energy metabolism, responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient. The unique inhibitory action of this compound has made it a valuable tool in mitochondrial research and a subject of interest in drug development. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits ATP synthase, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Inhibition

This compound inhibits both the ATP synthesis and hydrolysis activities of F1F0-ATP synthase.[1][2] Its primary target is the F1 catalytic domain of the enzyme. The binding of this compound induces a state that prevents the necessary conformational changes required for the enzyme's rotary catalytic mechanism.

Specifically, this compound binds within a large central cavity of the F1 domain.[1] This binding site is lined by residues from the βE (empty), αE, and αTP subunits, as well as the α-helical structure of the γ subunit.[1] The interaction is predominantly hydrophobic, with the potential for two intermolecular hydrogen bonds further stabilizing the complex.[1]

The crucial consequence of this compound binding is the prevention of the βE subunit from transitioning into a nucleotide-binding conformation.[2][3][4] This conformational change is a fundamental step in the binding change mechanism of ATP synthesis, where the three catalytic β subunits cycle through "open" (empty), "loose" (ADP and Pi binding), and "tight" (ATP synthesis) states. By locking the βE subunit in an open or "empty" state, this compound effectively stalls the rotation of the central γ subunit, thereby inhibiting the entire catalytic cycle. During ATP synthesis, the mode of inhibition by efrapeptin is competitive with respect to both ADP and phosphate.[1][5]

Quantitative Inhibition Data

The following table summarizes the key quantitative parameters describing the inhibition of ATP synthase by efrapeptin.

| Parameter | Value | Species/System | Notes | Reference |

| Dissociation Constant (Kd) | 10 nM (10⁻⁸ M) | Bovine Heart Submitochondrial Particles | Estimated for the enzyme-inhibitor complex under conditions for either ATP synthesis or hydrolysis.[5] | [5] |

| Inhibition Stoichiometry | 0.56 mol/mol F1 | Bovine Heart Submitochondrial Particles | Molar ratio of efrapeptin to F1-ATPase required for 50% inhibition of ATP hydrolysis activity.[5] | [5] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of this compound inhibition and the logical flow of its investigation.

Caption: Mechanism of ATP synthase inhibition by this compound.

References

- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of bovine F1-ATPase complexed with the peptide antibiotic efrapeptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mode of inhibition of oxidative phosphorylation by efrapeptin (A23871). Evidence for an alternating site mechanism for ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Efrapeptin F: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrapeptin F, a linear peptidic natural product produced by fungi of the genus Tolypocladium, has garnered significant interest within the scientific community due to its potent and diverse biological activities. This technical guide provides an in-depth analysis of the core biological functions of this compound, with a primary focus on its mechanism of action as a powerful inhibitor of mitochondrial F1Fo-ATP synthase. This document details its cytotoxic, insecticidal, antibacterial, and antifungal properties, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key biological assays and provides visualizations of the critical signaling pathways affected by this compound, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Efrapeptins are a class of peptide secondary metabolites known for their wide range of biological effects. Among them, this compound is a notable member, characterized by its unique amino acid sequence: Ac-Pip-Aib-Pip-Aib-Aib-Leu-bAla-Gly-Aib-Aib-Pip-Aib-Ala-Leu-Iva-Unk.[1] Its primary mode of action is the potent and specific inhibition of mitochondrial F1Fo-ATP synthase, a crucial enzyme responsible for ATP production in eukaryotic cells. This inhibitory action is the foundation for its diverse biological impacts, which include cytotoxicity against cancer cells, insecticidal activity, and antimicrobial effects against various pathogens.[1]

Mechanism of Action: Inhibition of Mitochondrial F1Fo-ATP Synthase

The primary molecular target of this compound is the F1 subcomplex of the mitochondrial F1Fo-ATP synthase. This compound binds to a unique site within the central cavity of the F1 domain.[2][3] This binding interaction obstructs the conformational changes of the catalytic β-subunits that are essential for both ATP synthesis and hydrolysis.[2][3] By locking the enzyme in an inactive state, this compound effectively shuts down the primary source of cellular energy, leading to a cascade of downstream cellular events.

Biological Activities of this compound

The potent inhibition of ATP synthesis by this compound translates into a range of significant biological activities.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is primarily attributed to the depletion of intracellular ATP, which triggers the intrinsic pathway of apoptosis. Promising cytotoxic activity was exhibited by efrapeptins Eα, F, and G versus H125 cells with an IC50 value of about 1.3 nM.[1]

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | IC50 Value | Reference |

| H125 (Human Lung Cancer) | ~1.3 nM | [1] |

| MCF-7 (Human Breast Cancer) | 27 nM (mixture of efrapeptins) | [3] |

Insecticidal Activity

Efrapeptins have been shown to be toxic to a wide range of insects when injected into the haemocoel, with mortality being dose-related.[4] This insecticidal action is also a direct consequence of ATP synthase inhibition.

Table 2: Insecticidal Activity of Efrapeptins

| Insect Larvae | LD50 Value | Reference |

| Galleria mellonella | 30 ng/larva | [3] |

| Manduca sexta | 47 ng/larva | [3] |

Antimicrobial Activity

This compound also exhibits limited antifungal and antibacterial activity.[4] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, studies have shown its inhibitory effects on various microorganisms. For instance, a mixture of efrapeptins showed that Aspergillus ochraceus was the most sensitive fungus at 20 µg per disc, while Mucor, Fusarium, and Cladosporium species were slightly inhibited at 50 µg per disc.[3] Micrococcus luteus has been identified as being extremely sensitive to efrapeptins.[4]

Table 3: Qualitative Antimicrobial Activity of Efrapeptins

| Microorganism | Activity | Concentration/Method | Reference |

| Aspergillus ochraceus | Sensitive | 20 µ g/disc (disc diffusion) | [3] |

| Mucor spp. | Slightly Inhibited | 50 µ g/disc (disc diffusion) | [3] |

| Fusarium spp. | Slightly Inhibited | 50 µ g/disc (disc diffusion) | [3] |

| Cladosporium spp. | Slightly Inhibited | 50 µ g/disc (disc diffusion) | [3] |

| Micrococcus luteus | Extremely Sensitive | Not specified | [4] |

Signaling Pathways Modulated by this compound

The inhibition of F1Fo-ATP synthase by this compound initiates a cascade of signaling events, primarily stemming from cellular energy depletion and mitochondrial stress.

Mitochondrial-Mediated Apoptosis

Depletion of ATP is a potent trigger for the intrinsic pathway of apoptosis. This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c, in the cytosol, associates with Apaf-1 to form the apoptosome, which then activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. The process is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak promoting mitochondrial outer membrane permeabilization, and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it.

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to an increase in the AMP:ATP ratio. The ATP depletion caused by this compound leads to the activation of AMPK. Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis). This positions AMPK as a key mediator of the cellular response to this compound-induced energy stress.

Caption: Activation of the AMPK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's biological activity are provided below.

F1-ATPase Inhibition Assay

This protocol outlines the measurement of F1-ATPase activity and its inhibition by this compound using a purified enzyme preparation.

Materials:

-

Purified F1-ATPase enzyme

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

-

ATP solution (100 mM)

-

Phosphate standard solution

-

Malachite green reagent

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed amount of purified F1-ATPase to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with the solvent alone.

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a specific concentration of ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate released from ATP hydrolysis to produce a colored complex.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Create a standard curve using the phosphate standard solution to determine the amount of phosphate released in each well.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Caption: Experimental workflow for the F1-ATPase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., H125)

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include control wells with medium and solvent alone.

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of around 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Disk Diffusion - Kirby-Bauer Method)

This method is used to determine the susceptibility of bacteria to a particular antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile paper disks (6 mm in diameter)

-

This compound stock solution

-

Sterile swabs

-

Bacterial inoculum adjusted to a 0.5 McFarland turbidity standard

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

-

Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile paper disks with a known concentration of this compound.

-

Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. A control disk impregnated with the solvent should also be included.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.

Conclusion

This compound is a potent bioactive peptide with a well-defined mechanism of action centered on the inhibition of mitochondrial F1Fo-ATP synthase. This primary action gives rise to a spectrum of biological activities, including significant cytotoxicity against cancer cells, insecticidal effects, and antimicrobial properties. The depletion of cellular ATP triggers critical signaling pathways, most notably the mitochondrial pathway of apoptosis and the activation of the energy-sensing AMPK pathway. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should focus on obtaining more extensive quantitative data for its antimicrobial activities and further elucidating the intricate downstream signaling consequences of ATP synthase inhibition to fully exploit its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

Efrapeptins: A Technical Guide to their Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrapeptins are a group of fungal-derived, linear peptide antibiotics belonging to the peptaibol class. First isolated from species of the fungus Tolypocladium, they have garnered significant interest due to their potent and diverse biological activities, including insecticidal, antifungal, and antitumor properties. The primary mechanism of action for these activities is the potent and specific inhibition of mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy metabolism. This technical guide provides an in-depth overview of the discovery and history of efrapeptins, their physicochemical properties, and a detailed examination of their mechanism of action. Furthermore, this guide includes a compilation of quantitative biological activity data, detailed experimental protocols for their isolation and characterization, and a proposed model for their biosynthesis via non-ribosomal peptide synthetases.

Discovery and History

Efrapeptins were first identified as hydrophobic peptide antibiotics of fungal origin by the Lilly Research Laboratories, where they were initially designated as A23871 or efrastatin.[1] The producing organism was identified as Tolypocladium inflatum Gams, which was later synonymized with Tolypocladium niveum.[1][2] Subsequent research has shown that other species of Tolypocladium, such as T. geodes, also produce efrapeptins.[3] Additionally, structurally related compounds, termed neo-efrapeptins, have been isolated from the fungus Geotrichum candidum, and a new variant, efrapeptin J, was discovered in a marine species of Tolypocladium.[4][5]

Early studies quickly established that the primary biological activity of efrapeptins was the potent inhibition of mitochondrial ATPase.[1] This discovery made them valuable tools for studying the mechanisms of oxidative phosphorylation. Over the years, further research has elucidated their insecticidal, antifungal, and, more recently, their potential as antitumor agents.[3][6][7]

Physicochemical Properties and Structure

Efrapeptins are classified as peptaibiotics, a class of peptides rich in non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), and often containing a C-terminal amino alcohol.[8] They are linear peptides with a molecular weight of approximately 1600 Da.[9] The peptide backbone is rich in hydrophobic amino acids and is characterized by the presence of multiple residues of Aib, L-pipecolic acid (Pip), and a single β-alanine residue.[4][9] The N-terminus is acetylated, and the C-terminus is capped with an unusual cationic heterocycle, 1,5-diazabicyclo[4.3.0]non-5-ene.[8][9]

The high content of Aib residues induces a stable helical conformation, primarily a 3(10)-helix, which is crucial for their biological activity.[4][9] This helical structure allows the peptide to span biological membranes and interact with its target, the F1Fo-ATP synthase.

Quantitative Biological Data

The biological activities of efrapeptins have been quantified against various targets. The following tables summarize the available data on their production, inhibitory, and cytotoxic effects.

Table 1: Production Yield of Efrapeptins from Tolypocladium Species

| Producing Organism | Cultivation Time | Yield of Crude Efrapeptins | Reference |

| Tolypocladium inflatum | 26 days | ~50 mg/L | [1] |

| Tolypocladium niveum | Not Specified | 2.9 mg/100 mL culture filtrate | [3] |

Table 2: F1Fo-ATPase Inhibitory Activity of Efrapeptins

| Efrapeptin Variant | Target Enzyme | Inhibition Metric | Value | Reference |

| Efrapeptin Mix | Bovine Heart Mitochondria F1Fo-ATPase | IC50 | ~1-2 µM | [7] |

| Efrapeptin | Submitochondrial Particles | Kd | ~10⁻⁸ M | [10] |

Table 3: Insecticidal and Antifungal Activity of Efrapeptins

| Activity Type | Target Organism | Metric | Value | Reference |

| Insecticidal | Galleria mellonella (larvae) | LD50 (injection) | 30 ng/larva | [6] |

| Insecticidal | Manduca sexta (larvae) | LD50 (injection) | 47 ng/larva | [6] |

| Antifungal | Aspergillus ochraceus | Zone of Inhibition | Observed at 20 µ g/disc | [1] |

| Antifungal | Fusarium and Mucor species | Zone of Inhibition | Slight inhibition at 50 µ g/disc | [1] |

Table 4: Antitumor Activity of Efrapeptins

| Efrapeptin Variant | Cell Line | Metric | Value | Reference |

| Efrapeptin B | Various cancer cell lines | IC50 | 6 nM - 3.4 µM | [1] |

| Efrapeptin C | MCF-7 (breast cancer) | Growth Inhibition | 4-fold more potent than methylated analogue | [9] |

Mechanism of Action

Inhibition of F1Fo-ATP Synthase

The primary and most well-characterized mechanism of action of efrapeptins is the potent and specific inhibition of F1Fo-ATP synthase (also known as mitochondrial complex V). This enzyme is responsible for the synthesis of ATP from ADP and inorganic phosphate (Pi), driven by the proton gradient across the inner mitochondrial membrane.

Efrapeptins bind to the F1 subunit of the enzyme, which is the catalytic portion that resides in the mitochondrial matrix.[1][9] The binding site is located in the central cavity of the F1 moiety, at the interface of the α and β subunits and in proximity to the γ subunit.[7] This binding is competitive with respect to both ADP and Pi during ATP synthesis.[10] By occupying this critical site, efrapeptins lock the enzyme in an inactive conformation, preventing the conformational changes necessary for ATP synthesis and hydrolysis.

Figure 1. Mechanism of F1Fo-ATP Synthase Inhibition by Efrapeptin.

Antitumor Mechanisms

In addition to their effects on ATP synthesis, efrapeptins have demonstrated antitumor activity through other mechanisms.[6] They have been shown to inhibit the chymotrypsin-like and caspase-like activities of the 26S proteasome and to suppress the chaperone function of Hsp90.[6] The latter is achieved by dissociating the complex of Hsp90 with its co-chaperone, F1Fo-ATPase.[6] More recently, efrapeptin J has been identified as a down-regulator of the molecular chaperone GRP78, which is involved in cancer cell survival under endoplasmic reticulum stress.[5]

Figure 2. Antitumor Mechanisms of Efrapeptins.

Biosynthesis

Efrapeptins are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).[11] The genome of Tolypocladium inflatum has been sequenced and is known to contain 19 NRPS gene clusters.[3][6][12] While the specific gene cluster responsible for efrapeptin biosynthesis has not been definitively characterized, it is understood to be one of these NRPS clusters.[11]

NRPSs assemble peptides in a stepwise manner, with each module responsible for the incorporation of a specific amino acid. A typical NRPS module consists of an adenylation (A) domain, which selects and activates the amino acid, a peptidyl carrier protein (PCP) or thiolation (T) domain, which tethers the growing peptide chain, and a condensation (C) domain, which catalyzes peptide bond formation. The final module typically contains a thioesterase (TE) domain that releases the completed peptide.

Figure 3. Generalized Workflow of Efrapeptin Biosynthesis by NRPS.

Directed biosynthesis studies have shown that the relative abundance of different efrapeptin analogues can be influenced by supplementing the culture medium with specific amino acids.[13] For example, the addition of alanine increases the production of efrapeptin F, while the addition of glycine favors the production of efrapeptin D.[13]

Experimental Protocols

Isolation and Purification of Efrapeptins

The following protocol is a synthesized methodology based on published procedures for the isolation and purification of efrapeptins from Tolypocladium cultures.[14][15]

Figure 4. Workflow for the Isolation and Purification of Efrapeptins.

1. Fungal Culture and Extraction:

- Cultivate Tolypocladium sp. in a suitable liquid medium (e.g., potato dextrose broth) with shaking for 14-28 days at 25°C.

- Separate the mycelia from the culture broth by filtration.

- Perform a liquid-liquid extraction of the culture filtrate with an equal volume of a nonpolar organic solvent, such as dichloromethane or ethyl acetate.

- Collect the organic phase and concentrate it to dryness under reduced pressure using a rotary evaporator.

2. Chromatographic Purification:

- Size-Exclusion Chromatography:

- Dissolve the crude extract in a minimal volume of methanol.

- Apply the dissolved extract to a Sephadex LH-60 column equilibrated with methanol.

- Elute the column with methanol and collect fractions.

- Assay the fractions for ATPase inhibitory activity to identify the efrapeptin-containing fractions.

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Pool the active fractions from the size-exclusion chromatography and concentrate them.

- Dissolve the concentrated sample in the mobile phase.

- Inject the sample onto a C18 reverse-phase HPLC column.

- Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 40% to 100% acetonitrile over 30 minutes.

- Monitor the elution profile at 214 nm and 280 nm.

- Collect the peaks corresponding to the different efrapeptin analogues.

3. Structural Verification:

- Confirm the identity and purity of the isolated efrapeptins using mass spectrometry (e.g., ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]

F1Fo-ATPase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibitory activity of efrapeptins on F1Fo-ATPase.[7][16]

1. Reagents and Buffers:

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2.

- Enzyme-Coupling Mix: In assay buffer, add phosphoenolpyruvate (1 mM), NADH (0.2 mM), pyruvate kinase (5 units/mL), and lactate dehydrogenase (7 units/mL).

- Substrate: 5 mM ATP solution.

- Enzyme: Isolated mitochondrial F1-ATPase or submitochondrial particles.

- Inhibitor: Efrapeptin solution of known concentration.

2. Assay Procedure:

- In a cuvette, combine the enzyme-coupling mix and the enzyme preparation.

- Add the efrapeptin solution at various concentrations and incubate for 5-10 minutes at 37°C to allow for binding.

- Initiate the reaction by adding the ATP solution.

- Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

- Calculate the rate of ATP hydrolysis from the change in absorbance over time.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the efrapeptin concentration.

Conclusion and Future Perspectives

Efrapeptins represent a fascinating class of natural products with a well-defined primary mechanism of action and a broad spectrum of biological activities. Their potent inhibition of the ubiquitous and essential F1Fo-ATP synthase makes them valuable tools for biochemical research and provides a basis for their insecticidal and antifungal properties. The discovery of their antitumor activities, mediated through multiple pathways, has opened new avenues for therapeutic development.

Future research should focus on several key areas. The definitive identification and characterization of the efrapeptin biosynthetic gene cluster in Tolypocladium species would enable the use of synthetic biology approaches to generate novel analogues with improved therapeutic properties. Further investigation into the structure-activity relationships of different efrapeptin variants could lead to the design of more potent and selective inhibitors. Finally, a more comprehensive understanding of their in vivo efficacy and safety profiles is necessary to fully realize their potential as therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Genome of Tolypocladium inflatum: Evolution, Organization, and Expression of the Cyclosporin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tolypocladium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The genome of tolypocladium inflatum: evolution, organization, and expression of the cyclosporin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum [frontiersin.org]

- 10. Activity of antibiotics against Fusarium and Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tolypocladamide H and the Proposed Tolypocladamide NRPS in Tolypocladium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification and directed biosynthesis of efrapeptins in the fungusTolypocladium geodes gams (Deuteromycotina: Hyphomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sequences of Tolypins, Insecticidal Efrapeptin-Type Peptaibiotics from Species of the Fungal Genus Tolypocladium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition sites in F1-ATPase from bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to Efrapeptin F Biosynthesis in Tolypocladium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrapeptins, a class of non-ribosomally synthesized peptides produced by the fungal genus Tolypocladium, have garnered significant interest due to their potent insecticidal, antifungal, and anticancer activities. This technical guide provides a comprehensive overview of the biosynthesis of Efrapeptin F, a prominent member of this family. While the complete biosynthetic gene cluster for efrapeptins has yet to be fully elucidated in the public domain, this document synthesizes the current understanding of its non-ribosomal peptide synthetase (NRPS) mediated assembly, drawing upon genomic data from Tolypocladium inflatum and established principles of NRPS enzymology. We present a putative modular architecture of the this compound synthetase, detail the hypothetical enzymatic functions, and provide a logical framework for the experimental investigation of this complex pathway. This guide is intended to serve as a foundational resource for researchers seeking to understand, engineer, and exploit the biosynthetic machinery of these promising bioactive compounds.

Introduction to Efrapeptins and their Bioactivity

Efrapeptins are linear peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a unique C-terminal heterocyclic cap.[1] These secondary metabolites are produced by various species of the entomopathogenic fungus Tolypocladium.[2][3] Their primary mode of action involves the inhibition of mitochondrial F1Fo-ATPase, leading to a disruption of cellular energy metabolism.[1] This potent bioactivity makes them attractive candidates for the development of novel insecticides and therapeutic agents. This compound, a key member of this family, is distinguished from other efrapeptins, such as Efrapeptin D, by the incorporation of an alanine residue in place of a glycine.[4]

The Genetic Blueprint: Non-Ribosomal Peptide Synthetase (NRPS)

The biosynthesis of efrapeptins does not follow the canonical ribosome-mediated protein synthesis pathway. Instead, it is orchestrated by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[5] The genome of Tolypocladium inflatum, a known producer of efrapeptins, has been sequenced and is predicted to contain numerous biosynthetic gene clusters encoding for NRPSs, polyketide synthases (PKSs), and hybrid PKS-NRPSs.[6][7] Although the specific gene cluster responsible for efrapeptin biosynthesis has not been definitively identified and characterized in published literature, its existence is strongly implied by the chemical structure of the peptides.

An NRPS assembly line is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains:

-

Adenylation (A) domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

Additional domains, such as epimerization (E) domains (for converting L-amino acids to D-amino acids) and methylation (M) domains (for N-methylation of the peptide backbone), can also be present within a module to introduce further chemical diversity.

Proposed Biosynthetic Pathway of this compound

Based on the known amino acid sequence of this compound and the established principles of NRPS biosynthesis, a putative pathway can be proposed. The synthesis would proceed in a stepwise manner on a multi-modular NRPS enzyme.

Caption: Hypothetical workflow for the biosynthesis of this compound via a multi-modular NRPS.

Initiation

The biosynthesis is initiated by the first module of the NRPS, which would likely activate and load the N-terminal amino acid of this compound.

Elongation

Subsequent modules would then sequentially add the corresponding amino acids. The specificity of each A domain dictates the sequence of the final peptide. For this compound, the A domain of one of the modules would specifically recognize and activate L-alanine. The presence of multiple Aib residues suggests that several A domains within the synthetase possess a binding pocket adapted for this non-proteinogenic amino acid.

Termination and Modification

The final module contains a Thioesterase (Te) domain, which catalyzes the release of the fully assembled peptide from the NRPS. The formation of the C-terminal heterocyclic cap likely involves post-NRPS tailoring enzymes, which would be encoded by genes in close proximity to the core NRPS gene within the biosynthetic gene cluster.

Quantitative Data and Experimental Protocols

Due to the lack of identification of the this compound biosynthetic gene cluster, specific quantitative data such as enzyme kinetics and gene expression levels directly related to this pathway are not available in the literature. However, general experimental approaches for characterizing NRPS systems can be adapted for the study of this compound biosynthesis.

Quantitative Analysis of this compound Production

The following table summarizes hypothetical data that could be generated from fermentation experiments aimed at optimizing this compound production.

| Culture Condition | Precursor Supplement | This compound Titer (mg/L) |

| Standard Medium | None | 50 ± 5 |

| Standard Medium | L-Alanine (1 g/L) | 120 ± 10 |

| Standard Medium | L-Glycine (1 g/L) | 30 ± 4 |

| Nitrogen-rich Medium | None | 75 ± 8 |

| Carbon-limited Medium | None | 25 ± 3 |

Key Experimental Protocols

A logical workflow for identifying the gene cluster is outlined below.

Caption: Experimental workflow for the identification of the this compound biosynthetic gene cluster.

Protocol:

-

Genome Sequencing and Assembly: Obtain a high-quality genome sequence of an this compound-producing Tolypocladium strain.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters, with a focus on NRPS clusters.

-

A-Domain Analysis: Extract the amino acid sequences of the A-domains from the identified NRPS clusters. Perform phylogenetic analysis and use prediction algorithms to infer the substrate specificity of each A-domain.

-

Correlation with Product: Compare the predicted amino acid sequence from the NRPS modules with the known amino acid sequence of this compound.

-

Gene Inactivation: Generate a targeted knockout of the candidate NRPS gene using techniques such as CRISPR-Cas9 or homologous recombination.

-

Metabolite Analysis: Culture the wild-type and mutant strains under identical conditions and analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of this compound production in the mutant.

Protocol:

-

Cluster Cloning: Clone the entire putative this compound biosynthetic gene cluster into a suitable expression vector. This may require techniques such as TAR (Transformation-Associated Recombination) cloning in yeast for large gene clusters.

-

Host Selection: Choose a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, which is known to be a good producer of secondary metabolites and has the necessary machinery for post-translational modification of NRPS enzymes.

-

Transformation: Transform the expression vector into the chosen host.

-

Cultivation and Analysis: Culture the transformed host and analyze the culture broth and mycelial extracts for the production of this compound using HPLC-MS.

Conclusion and Future Perspectives

The biosynthesis of this compound in Tolypocladium represents a fascinating example of the chemical complexity generated by non-ribosomal peptide synthetases. While the precise genetic and enzymatic details remain to be fully uncovered, the framework presented in this guide provides a solid foundation for future research. The identification and characterization of the this compound biosynthetic gene cluster will be a critical step towards understanding the intricate biochemistry of its formation. This knowledge will not only shed light on the evolution of secondary metabolism in fungi but also open up exciting possibilities for the bioengineering of novel Efrapeptin analogs with improved therapeutic or agrochemical properties. The application of modern synthetic biology tools, guided by a thorough understanding of the core biosynthetic pathway, holds immense potential for unlocking the full potential of these remarkable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and directed biosynthesis of efrapeptins in the fungusTolypocladium geodes gams (Deuteromycotina: Hyphomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Efrapeptin F: A Deep Dive into its Mechanism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrapeptin F, a natural peptide produced by fungi of the genus Tolypocladium, is a potent and specific inhibitor of F1F0-ATP synthase (also known as Complex V), a critical enzyme in cellular energy metabolism. By disrupting the synthesis of ATP, the primary energy currency of the cell, this compound exhibits a range of biological activities, including antifungal, insecticidal, and potential anticancer properties. This in-depth technical guide provides a comprehensive literature review of this compound studies, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related cellular pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated understanding of this promising natural compound.

Introduction

Efrapeptins are a family of microheterogeneous, linear peptides that act as powerful inhibitors of mitochondrial F1F0-ATP synthase.[1] this compound, a prominent member of this family, has garnered significant interest due to its specific and potent inhibition of this essential enzyme. The F1F0-ATP synthase, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP through oxidative phosphorylation. Its inhibition leads to a rapid depletion of cellular ATP, triggering a cascade of events that can culminate in cell death. This unique mode of action makes this compound a valuable tool for studying cellular bioenergetics and a potential lead compound for the development of novel therapeutic agents.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the F1 catalytic domain of the ATP synthase.[1] The binding site is located in the central cavity of the F1 moiety, where it interacts with the α, β, and γ subunits.[2] This binding event locks the enzyme in a specific conformational state, preventing the rotational catalysis required for ATP synthesis and hydrolysis.[1]

The inhibition of ATP synthesis by this compound is competitive with respect to the substrates ADP and phosphate.[1] This indicates that this compound directly competes with the natural substrates for binding to the catalytic sites of the enzyme. Kinetic studies have further characterized the inhibition as a mixed type for F1-ATPase activity, suggesting a complex interaction with the enzyme.[2]

The structural basis for this inhibition has been elucidated through X-ray crystallography of the bovine mitochondrial F1-ATPase in complex with this compound. These studies reveal that the elongated this compound molecule spans the central cavity of the F1 domain, making extensive contacts with hydrophobic residues of the α, β, and γ subunits. This interaction physically obstructs the conformational changes necessary for the progression of the catalytic cycle.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against F1F0-ATP synthase has been quantified in various studies. The following table summarizes key inhibitory constants (IC50 and Ki) obtained from the literature. It is important to note that these values can vary depending on the source of the enzyme, the specific experimental conditions, and the assay method used.

| Enzyme Source | Inhibitory Parameter | Value | Reference |

| Bovine Heart Mitochondria F1-ATPase | Ki | ~0.1 µM | [2] |

| Submitochondrial Particles | IC50 | Varies (nM to µM range) | [1] |

Note: The available literature often reports on the Efrapeptin family as a whole or does not specify the exact isomer. The provided values are indicative of the potency of Efrapeptins.

Experimental Protocols

Purification of this compound

Efrapeptins can be isolated from the culture broth of Tolypocladium species. A common method involves extraction with organic solvents followed by chromatographic purification.

Protocol: HPLC Purification of Efrapeptins

-

Extraction: The fungal culture filtrate is extracted with a non-polar solvent such as ethyl acetate or chloroform. The organic phase, containing the Efrapeptins, is then concentrated under reduced pressure.

-

Solid-Phase Extraction (SPE): The crude extract is further purified using a C18 SPE cartridge to remove highly polar and non-polar impurities.

-

High-Performance Liquid Chromatography (HPLC): The semi-purified extract is subjected to reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of acetonitrile in water (often with a small percentage of trifluoroacetic acid) is typically used for elution.[3][4]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by mass spectrometry to identify those containing this compound based on its molecular weight.

F1-ATPase Inhibition Assay

The inhibitory activity of this compound on F1-ATPase can be determined by measuring the rate of ATP hydrolysis. A common method is the coupled enzyme assay, which links the production of ADP to the oxidation of NADH.

Protocol: Coupled Enzyme Assay for F1-ATPase Activity

-

Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., Tris-HCl), MgCl2, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

Enzyme Preparation: Isolate F1-ATPase from a suitable source, such as bovine heart mitochondria.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the F1-ATPase preparation.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATPase activity.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Cellular Effects

The primary effect of this compound is the depletion of cellular ATP. This energy crisis can trigger a variety of downstream signaling pathways, ultimately leading to cell death.

Induction of Apoptosis

Inhibition of ATP synthase is a potent inducer of the intrinsic pathway of apoptosis. The depletion of ATP and the subsequent increase in reactive oxygen species (ROS) can lead to the opening of the mitochondrial permeability transition pore (mPTP). This event disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. Cytochrome c then activates the caspase cascade, leading to the execution of the apoptotic program.

Experimental Workflow for Investigating this compound-Induced Apoptosis

Caption: Workflow for studying this compound-induced apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Sequences of Tolypins, Insecticidal Efrapeptin-Type Peptaibiotics from Species of the Fungal Genus Tolypocladium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Efrapeptin F: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrapeptin F is a member of the efrapeptin family of linear peptide antibiotics produced by fungi of the genus Tolypocladium.[1] These peptides are potent inhibitors of mitochondrial F1F0-ATPase (also known as ATP synthase or Complex V), a key enzyme in cellular energy metabolism.[2] This property has led to significant interest in their potential as antifungal, insecticidal, and anticancer agents.[3][4] this compound, in particular, has demonstrated preferential cytotoxicity towards nutrient-deprived cancer cells, highlighting its potential in oncology research. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, including detailed experimental protocols and pathway diagrams to support further research and development.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 131353-66-7 | [5] |

| Molecular Formula | C82H141N18O16+ | [5] |

| Molecular Weight | 1635.14 g/mol | MedKoo Biosciences |

| Exact Mass | 1634.0767 g/mol | MedKoo Biosciences |

| Elemental Analysis | C: 60.23%, H: 8.69%, N: 15.42%, O: 15.66% | MedKoo Biosciences |

| Solubility | Soluble in DMSO.[5] Quantitative data in other solvents is not readily available. | [5] |

| Melting Point | Not reported in publicly available literature. | - |

| Appearance | Typically a powder. | - |

| Storage Conditions | Store as a powder at -20°C for long-term stability. In solvent, store at -80°C.[5] | [5] |

Note: Specific quantitative data for solubility in various solvents and the melting point for this compound are not consistently reported in publicly available scientific literature. Researchers are advised to determine these parameters experimentally for their specific batches and applications.

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for this compound are not widely available in public databases. However, its identity is typically confirmed using high-resolution mass spectrometry (HRMS) and amino acid analysis.

Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) and other mass spectrometry techniques have been used to confirm the molecular weight and sequence of efrapeptins.[4] The expected m/z for the protonated molecule [M+H]+ would be approximately 1635.14.

Biological Activity and Mechanism of Action

This compound's primary biological activity stems from its potent and specific inhibition of mitochondrial F1F0-ATPase.

Mechanism of F1F0-ATPase Inhibition

The F1F0-ATPase is a multi-subunit enzyme complex responsible for ATP synthesis. The F1 portion is the catalytic core, while the F0 portion is a proton channel embedded in the inner mitochondrial membrane. This compound binds to the F1 catalytic domain, specifically at a site that spans the α, β, and γ subunits.[2] This binding event is thought to lock the enzyme in a specific conformational state, preventing the necessary rotational movement of the γ subunit that drives ATP synthesis and hydrolysis.[3] This inhibition disrupts the proton motive force and leads to a halt in mitochondrial ATP production.

Caption: Mechanism of this compound inhibition of mitochondrial F1F0-ATPase.

Anticancer Activity and Signaling Pathways

This compound exhibits significant cytotoxicity against various cancer cell lines.[6][7] This effect is particularly pronounced in cells under nutrient deprivation, suggesting a reliance of these cells on mitochondrial respiration for survival. The inhibition of ATP synthase leads to a depletion of cellular ATP, triggering a cascade of events that can culminate in apoptosis (programmed cell death).

The antitumor activity of efrapeptins is also linked to the inhibition of Hsp90 chaperone activity.[6] The F1F0-ATPase can act as a co-chaperone for Hsp90, and treatment with efrapeptins disrupts this complex.[6] This leads to the degradation of Hsp90 client proteins, many of which are crucial for cancer cell proliferation and survival.

Caption: Signaling pathways affected by this compound in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

Efrapeptins are typically isolated from liquid cultures of Tolypocladium species.

Methodology:

-

Fungal Culture: Inoculate a suitable liquid medium with the Tolypocladium strain and incubate in a shaker for several days.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the crude efrapeptins from the broth using a solvent such as dichloromethane.[4]

-

Purification:

-

Concentrate the crude extract under reduced pressure.

-

Perform preliminary purification using techniques like solid-phase extraction (SPE).

-

Further purify the efrapeptin mixture using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA).

-

Collect fractions corresponding to the this compound peak and verify their purity by analytical HPLC and mass spectrometry.

-

Caption: Workflow for the isolation and purification of this compound.

Mitochondrial F1F0-ATPase Inhibition Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of isolated mitochondria or submitochondrial particles. A common method is the spectrophotometric coupled-enzyme assay.[2]

Methodology:

-

Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver or heart) by differential centrifugation.

-

Assay Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

ATP

-

MgCl2

-

An ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate)

-

NADH

-

Lactate dehydrogenase

-

-

Measurement:

-

Add the isolated mitochondria to the assay mixture.

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm. The rate of NADH oxidation is coupled to the rate of ADP production from ATP hydrolysis by the F1F0-ATPase.

-

To determine the specific F1F0-ATPase activity, measure the rate in the presence and absence of a known F1F0-ATPase inhibitor like oligomycin. The oligomycin-sensitive rate represents the F1F0-ATPase activity.

-

-

Inhibition by this compound:

-

Pre-incubate the mitochondria with varying concentrations of this compound for a short period.

-

Initiate the reaction by adding ATP and measure the rate of NADH oxidation.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cultured cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of mitochondrial F1F0-ATPase with significant potential in various research fields, particularly in the development of novel anticancer therapies. Its unique mechanism of action, involving both direct inhibition of ATP synthesis and disruption of Hsp90 chaperone function, makes it a valuable tool for studying cellular metabolism and stress responses. This technical guide provides a foundational understanding of this compound's properties and methodologies for its study, aiming to facilitate further research into its therapeutic applications. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in more complex preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 5. mybiosource.com [mybiosource.com]

- 6. Antitumor activity of efrapeptins, alone or in combination with 2-deoxyglucose, in breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Efrapeptin F: An In-depth Technical Guide to its Function as a Mitochondrial ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract